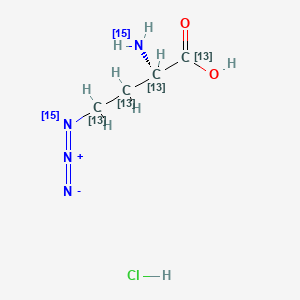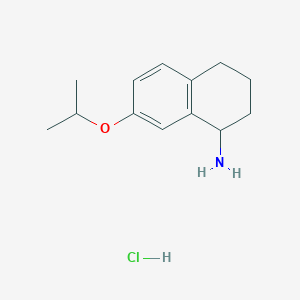
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina es un compuesto químico con una estructura única que ha despertado interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina generalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tetrahidronaftaleno: El paso inicial implica la formación del núcleo de tetrahidronaftaleno a través de una reacción de ciclización. Esto se puede lograr utilizando una reacción de Diels-Alder entre un dieno y un dienófilo bajo condiciones controladas.
Introducción del grupo propan-2-iloxi: El siguiente paso implica la introducción del grupo propan-2-iloxi a través de una reacción de eterificación. Esto se puede hacer haciendo reaccionar el intermedio con alcohol isopropílico en presencia de un catalizador ácido.
Aminación: El paso final implica la introducción del grupo amina a través de una reacción de aminación reductora. Esto se puede lograr haciendo reaccionar el intermedio con una fuente de amina en presencia de un agente reductor como el cianoborohidruro de sodio.
Formación de la sal de clorhidrato: El compuesto se convierte luego en su forma de sal de clorhidrato haciéndolo reaccionar con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación eficientes y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde el grupo amina puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como haluros o alcóxidos en presencia de una base.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos grupos funcionales que contienen oxígeno.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el grupo amina.
Aplicaciones Científicas De Investigación
El clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con los sistemas biológicos, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetona: Un compuesto orgánico con una estructura central similar pero diferentes grupos funcionales.
Derivados de pirrolopirazina: Compuestos con una estructura heterocíclica similar pero diferentes sustituyentes.
Singularidad
El clorhidrato de 7-(propan-2-iloxi)-1,2,3,4-tetrahidronaftalen-1-amina es único debido a su combinación específica de grupos funcionales y su capacidad para interactuar con los sistemas biológicos de una manera distinta. Esta singularidad lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCRIRPTUXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
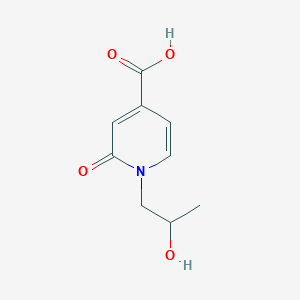
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)


![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
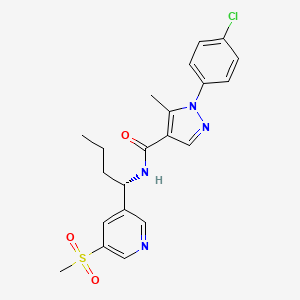
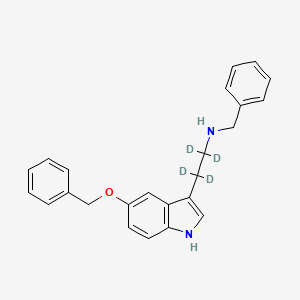
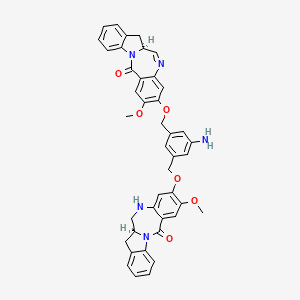
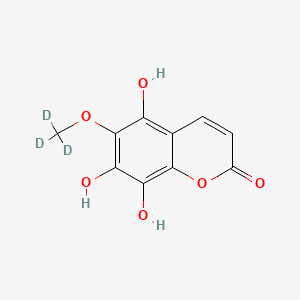
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
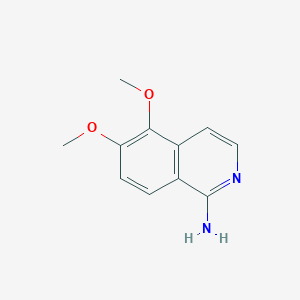
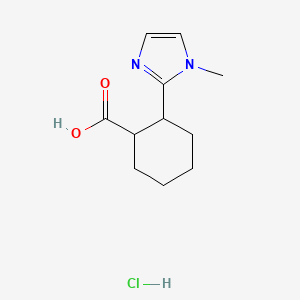
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
